molecular formula C11H12FNO B1370819 5-Fluoro-2-(2-methylpropoxy)benzonitrile CAS No. 1340270-09-8

5-Fluoro-2-(2-methylpropoxy)benzonitrile

Cat. No. B1370819
M. Wt: 193.22 g/mol
InChI Key: HWBANYPULSZIEV-UHFFFAOYSA-N
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Description

5-Fluoro-2-(2-methylpropoxy)benzonitrile is a chemical compound with the CAS Number: 1340270-09-8 and Linear Formula: C11H12FNO . It has a molecular weight of 193.22 .


Molecular Structure Analysis

The IUPAC name for this compound is 5-fluoro-2-isobutoxybenzonitrile . The InChI code for this compound is 1S/C11H12FNO/c1-8(2)7-14-11-4-3-10(12)5-9(11)6-13/h3-5,8H,7H2,1-2H3 .

Scientific Research Applications

Radiotracer Development for PET Imaging

  • Application: 5-Fluoro-2-(2-methylpropoxy)benzonitrile derivatives, such as [(18)F]FPEB, are used in PET imaging to study metabotropic glutamate subtype 5 receptor (mGluR5) in the brain. This is crucial for clinical research in neuroscience and neuropharmacology (Lim et al., 2014).

Chemical Synthesis and Process Development

  • Application: The compound has been involved in iodination reactions under continuous flow conditions, contributing to advancements in organic synthesis and process development in chemistry (Dunn et al., 2018).

Neurological Research and Alzheimer's Disease

  • Application: Derivatives of 5-Fluoro-2-(2-methylpropoxy)benzonitrile are used in imaging studies related to Alzheimer's disease, providing insights into neurological changes and receptor dynamics in the disease process (Kepe et al., 2006).

Radioligand Behavior Assessment for mGluR5

  • Application: The compound, specifically its analogs like 3-fluoro-5-(2-(2-(fluoromethyl)thiazol-4-yl)ethynyl)benzonitrile, has been synthesized and assessed as a potential ligand for mGluR5 receptors, instrumental in brain receptor imaging studies (Siméon et al., 2007).

Vibrational Spectroscopy and Molecular Structure Analysis

  • Application: Fluoro-substituted benzonitriles, including this compound, have been the subject of vibrational spectroscopy studies, contributing to our understanding of molecular structure and dynamics in physical chemistry (Sundaraganesan et al., 2009).

Synthesis of Medical Agents

  • Application: The synthesis processes involving 5-Fluoro-2-(2-methylpropoxy)benzonitrile derivatives play a significant role in the creation of medical agents, such as androgen receptor antagonists for therapeutic applications (Li Zhi-yu, 2012).

Molecular Imaging for Neurological Studies

  • Application: Its derivatives are crucial in developing molecular imaging techniques for studying neurological receptors, enhancing our understanding of brain function and disorders (Siméon et al., 2012).

Chemical Synthesis and Functionalization

  • Application: The compound and its derivatives are integral in chemical synthesis, allowing for the exploration and functionalization of various chemical structures for research and industrial purposes (Perlow et al., 2007).

Development of Antifungal Agents

  • Application: Synthesis processes involving 5-Fluoro-2-(2-methylpropoxy)benzonitrile have been explored in developing inhibitors of Candida albicans dihydrofolate reductase, contributing to antifungal research and drug development (Jagdmann et al., 1995).

Development of Receptor Antagonists

  • Application: Its analogs have been used in the development of receptor antagonists, specifically targeting metabotropic glutamate subtype 5 receptor (mGluR5), aiding in the development of novel therapeutic compounds (Tehrani et al., 2005).

Advancements in Microfluidic Radiosynthesis

  • Application: The compound's derivatives, such as [18F]FPEB, have been synthesized using microfluidic technology, representing a significant advancement in the field of PET radiopharmaceuticals (Liang et al., 2014).

properties

IUPAC Name

5-fluoro-2-(2-methylpropoxy)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12FNO/c1-8(2)7-14-11-4-3-10(12)5-9(11)6-13/h3-5,8H,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWBANYPULSZIEV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COC1=C(C=C(C=C1)F)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Fluoro-2-(2-methylpropoxy)benzonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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